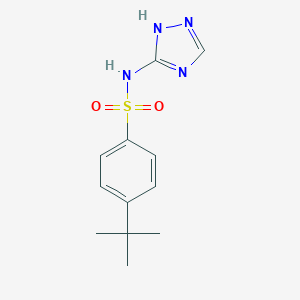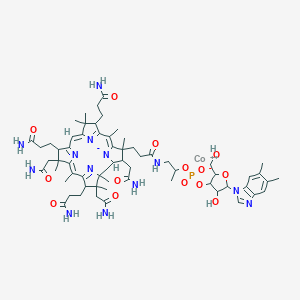
1,3,5,7,2,4,6,8-Tetraoxatetrastannocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,7,2,4,6,8-Tetraoxatetrastannocane, commonly known as TOT, is a chemical compound that belongs to the family of organotin compounds. It is a colorless, odorless, and water-soluble compound that has gained significant attention in scientific research due to its unique properties and potential applications. TOT has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations in lab experiments have been extensively studied.
作用機序
The mechanism of action of TOT is not fully understood. However, studies have shown that TOT can interact with DNA and inhibit DNA synthesis, which may contribute to its potential anticancer activity. TOT has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may contribute to its potential use as a drug delivery system.
生化学的および生理学的効果
Studies have shown that TOT has low toxicity and does not cause significant biochemical or physiological effects in animal models. However, further studies are needed to fully understand the long-term effects of TOT exposure on human health.
実験室実験の利点と制限
One of the main advantages of TOT is its water solubility, which makes it easy to handle in lab experiments. TOT also has a high purity and a high yield when synthesized using the tin(IV) chloride method. However, TOT has a short half-life and can decompose quickly, which may limit its use in certain lab experiments.
将来の方向性
There are several future directions for TOT research. One potential direction is the synthesis of TOT derivatives with improved properties, such as increased stability and longer half-life. Another potential direction is the use of TOT as a building block for the synthesis of new MOFs with improved gas storage and separation properties. Additionally, further studies are needed to fully understand the mechanism of action of TOT and its potential applications in biomedicine.
合成法
TOT can be synthesized using various methods, including the reaction of tin(IV) chloride with ethylene glycol in the presence of a base, the reaction of tin(II) oxide with ethylene glycol in the presence of a catalyst, and the reaction of tin(II) acetate with ethylene glycol in the presence of a base. The most commonly used method for synthesizing TOT is the reaction of tin(IV) chloride with ethylene glycol in the presence of a base. This method yields TOT with high purity and a high yield.
科学的研究の応用
TOT has been extensively studied for its potential applications in various scientific research fields. In the field of chemistry, TOT has been used as a precursor for the synthesis of other organotin compounds. In the field of materials science, TOT has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. In the field of biomedicine, TOT has been studied for its potential use as an anticancer agent and as a drug delivery system.
特性
CAS番号 |
12534-33-7 |
|---|---|
製品名 |
1,3,5,7,2,4,6,8-Tetraoxatetrastannocane |
分子式 |
C27H52N2.2I |
分子量 |
546.9 g/mol |
IUPAC名 |
1,3,5,7,2,4,6,8-tetraoxatetrastannocane |
InChI |
InChI=1S/4O.4Sn.8H |
InChIキー |
BDJQXKXIQIVFHA-UHFFFAOYSA-N |
SMILES |
O1[SnH2]O[SnH2]O[SnH2]O[SnH2]1 |
正規SMILES |
O1[SnH2]O[SnH2]O[SnH2]O[SnH2]1 |
同義語 |
Sn4O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)



![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)




